molecular formula C7H5FN2O3 B2798421 3-Fluoro-5-nitrobenzamide CAS No. 1208075-03-9

3-Fluoro-5-nitrobenzamide

Cat. No.: B2798421
CAS No.: 1208075-03-9
M. Wt: 184.126
InChI Key: QIQDJNUUWYCZFZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzamide is a chemical compound with the linear formula C7H5FN2O3 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3rd position and a nitrobenzamide group at the 5th position . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 184.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

PET Imaging and σ Receptors

Research has shown that derivatives of 3-Fluoro-5-nitrobenzamide, like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, exhibit high affinity and selectivity to σ receptors. This has implications for PET imaging, as these compounds can potentially serve as effective ligands for σ receptor imaging in humans. Notably, a study by Shiue et al. (1997) demonstrated the potential of these compounds in PET imaging, highlighting their high uptake in various organs and selectivity to haloperidol-sensitive σ sites in rat brains (Shiue et al., 1997).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have been a focus of several studies. For example, Xu et al. (2013) reported a concise synthesis of derivatives like 4-amino-2-fluoro-N-methyl-benzamide, demonstrating efficient methodologies for creating compounds with potential pharmaceutical applications (Xu et al., 2013).

Drug Development and Cancer Research

In the field of cancer research and drug development, derivatives of this compound have been evaluated for their potential as inhibitors of cancer cell proliferation. Thimmegowda et al. (2008) synthesized and characterized a series of trisubstituted benzimidazole derivatives, including those related to this compound, and evaluated their efficacy against breast cancer cell proliferation (Thimmegowda et al., 2008).

Photoregulated Drug Delivery

The use of this compound derivatives in photoregulated drug delivery systems has been explored. Agasti et al. (2009) developed a system where an anticancer drug was conjugated to gold nanoparticles through a photocleavable o-nitrobenzyl linkage, showcasing the potential of these compounds in targeted drug delivery (Agasti et al., 2009).

Safety and Hazards

The safety data sheet for 3-Fluoro-5-nitrobenzamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and avoid ingestion and inhalation .

Properties

IUPAC Name

3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQDJNUUWYCZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmoL) in TFA (8 mL) was added water (1 mL) and conc. sulfuric acid (2 mL). The reaction mixture was heated to 70° C. and stirred for 24 h. Then the reaction mixture was cooled to 0° C. and liquid ammonia solution was added. The solidified solid was filtered through Celite® (diatomaceous earth) and washed with water to obtain 3-fluoro-5-nitrobenzamide (0.400 g, 36%) as an off white solid. Observed mass (M−1): 183.02.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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